Perazine sulfoxide
Overview
Description
Perazine sulfoxide is a chemical compound derived from perazine, a phenothiazine antipsychotic. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound is characterized by the presence of a sulfinyl group attached to the phenothiazine core, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
Perazine sulfoxide, as a primary metabolite of perazine, is likely to share similar targets with its parent compound . Perazine is a phenothiazine antipsychotic used in the acute and chronic treatment of psychotic disorders . It binds to the dopamine D1 and D2 receptors and inhibits their activity . The dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center are predominantly blocked, contributing to its anti-emetic effect .
Mode of Action
It’s known that perazine, the parent compound, inhibits the activity of dopamine d1 and d2 receptors . This inhibition is believed to contribute to its neuroleptic and anti-emetic effects . It’s plausible that this compound may interact with these targets in a similar manner.
Biochemical Pathways
Perazine, the parent compound, is known to influence the dopaminergic pathways due to its interaction with dopamine receptors . This interaction can lead to changes in behavior, antiemetic action, and modification of the pressor effect of noradrenaline .
Pharmacokinetics
The pharmacokinetics of perazine, the parent compound, might provide some insights
Result of Action
Studies on perazine, the parent compound, and its primary metabolites, including this compound, have shown influences on behavior in mice, antiemetic action in dogs, and modification of the pressor effect of noradrenaline in rats .
Action Environment
Environmental factors can significantly impact the persistence and effectiveness of chemical compounds . These factors can include temperature, humidity, pH, and the presence of other compounds or microorganisms in the environment .
Biochemical Analysis
Biochemical Properties
Perazine Sulfoxide interacts with various enzymes and proteins in the body. For instance, it has been found that Perazine, the parent compound, can induce microsomal drug metabolism . This process involves the N-Demethylation of Perazine and ethylmorphine, and the aromatic hydroxylation of Perazine . The yield of this compound was increased by phenobarbital treatment .
Cellular Effects
Studies on Perazine have shown that it can modulate the reactivity of cells producing Interleukin-1β . This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Perazine, the parent compound, acts as a dopamine antagonist . This suggests that this compound might also interact with dopamine receptors or other biomolecules, leading to changes in gene expression and potentially exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
Studies on Perazine have shown no clear differences or superiority of Perazine over placebo or other antipsychotic drugs .
Metabolic Pathways
This compound is involved in the metabolic pathways of Perazine. The primary metabolic mechanisms include S-oxidation, aromatic hydroxylation, and N-dealkylation .
Transport and Distribution
It is known that Perazine and its metabolites can be found in the plasma and brain , suggesting that this compound might also be distributed in similar ways.
Subcellular Localization
Given that Perazine and its metabolites can be found in the plasma and brain , it is possible that this compound might also localize to similar subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perazine sulfoxide can be synthesized through the oxidation of perazine. A common method involves the use of oxidizing agents such as hydrogen peroxide or Oxone® in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where perazine is continuously fed into a reactor containing the oxidizing agent. The reaction mixture is then processed to isolate and purify the this compound. This method ensures scalability and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: Perazine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to perazine sulfone.
Reduction: Reduction reactions can revert this compound back to perazine.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, Oxone®.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Perazine sulfone.
Reduction: Perazine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Perazine sulfoxide has found applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of psychiatric disorders due to its structural similarity to perazine.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Comparison with Similar Compounds
Perazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine with distinct pharmacological effects.
Comparison: Perazine sulfoxide is unique due to the presence of the sulfinyl group, which imparts different chemical reactivity and biological activity compared to its parent compound and other phenothiazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGFCTLXKUUQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174656 | |
Record name | Perazine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20627-44-5 | |
Record name | Perazine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020627445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perazine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does perazine sulfoxide compare to perazine in terms of binding to dopamine receptors?
A: Research indicates that this compound exhibits significantly lower affinity for dopamine receptors compared to perazine. A study utilizing radioreceptor assay determined the IC50 value (concentration causing 50% inhibition of binding) for perazine to be 175 nmol/l, while this compound displayed an IC50 of 1050 nmol/l. This suggests a considerably weaker interaction with dopamine receptors by this compound. []
Q2: Do the metabolites of perazine, including this compound, demonstrate any neuroleptic or antidepressant properties?
A: Studies comparing perazine with its primary metabolites, including this compound, did not observe any behavioral effects in mice that could be attributed to neuroleptic or antidepressant activities for the metabolites. []
Q3: Can radioreceptor assay be used to monitor perazine levels in patients undergoing treatment?
A: Yes, radioreceptor assay has been shown to be a viable method for monitoring serum perazine levels in patients undergoing treatment. A pilot study demonstrated a strong correlation (r=0.85) between serum perazine levels determined by radioreceptor assay and those measured using high-performance thin-layer chromatography. []
Q4: Are there any analytical methods available to specifically study the interaction between this compound and human serum albumin?
A: While the specific details of the methodology employed were not provided in the abstract, a study focusing on the determination of binding affinity between this compound and human serum albumin exists. This suggests the availability of analytical techniques capable of investigating this specific interaction. []
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